molecular formula C18H29NO B7866697 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine CAS No. 1198287-28-3

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7866697
CAS No.: 1198287-28-3
M. Wt: 275.4 g/mol
InChI Key: JYCZVDTYHYDKKN-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with both a hydroxy group and a 4-tert-butylphenyl moiety, and at the 1-position with an iso-propyl group. The tert-butylphenol unit is a hallmark of a well-known class of industrial and experimental compounds, tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized for their stabilizing and antioxidative properties in materials such as plastics, lubricants, and polymers . The specific stereoelectronic profile imparted by the tert-butyl group, which provides significant steric hindrance and influences electron density, is known to enhance the stability and radical-scavenging potential of phenolic compounds . The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities. The incorporation of an N-iso-propyl group can fine-tune the molecule's lipophilicity and metabolic profile. While the specific biological data for this exact molecule is not readily available in the public domain, its structural framework suggests significant potential as an intermediate in organic synthesis and for investigative applications in pharmacological and agrochemical research. For instance, structurally related piperidine derivatives bearing a tert-butylphenyl group have been investigated for their fungicidal properties . Researchers may explore this compound as a building block for the development of enzyme inhibitors, receptor ligands, or novel antioxidants, leveraging the potential for the hydroxy group and the sterically shielded aromatic system to participate in free-radical termination pathways . This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-14(2)19-12-10-18(20,11-13-19)16-8-6-15(7-9-16)17(3,4)5/h6-9,14,20H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZVDTYHYDKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174936
Record name 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-28-3
Record name 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198287-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(1,1-Dimethylethyl)phenyl]-1-(1-methylethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidic Condensation of γ,δ-Unsaturated Amines with Aldehydes

The foundational synthesis of 4-hydroxy-piperidine derivatives involves the partial reduction of γ,δ-unsaturated nitriles to γ,δ-unsaturated amines, followed by condensation with aldehydes in acidic aqueous media (pH 2–4). For 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine, this method adapts by employing tert-butylbenzaldehyde or its equivalents.

Reaction Conditions :

  • Solvent : Acidic aqueous solution (0.1–0.2 M amine concentration).

  • Temperature : 80–90°C for less reactive aldehydes; 30–50°C for reactive equivalents like formaldehyde.

  • Aldehyde Equivalents : tert-Butylphenyl-glycidic acid esters or bisulphite adducts to ensure gradual aldehyde release.

Example Protocol :

  • Dissolve γ,δ-unsaturated amine (0.625 mol) in 1.3N HCl (520 mL) and water (3 L) at pH 3–4.

  • Add tert-butylphenyl-glycidic acid methyl ester (0.625 mol) and stir at 80°C for 64 hours.

  • Decant the cooled solution, treat with activated charcoal, and alkalize with potassium carbonate.

  • Extract with ether, dry over K₂CO₃, and recrystallize from acetone.

Yield : 75–84% for analogous structures, with melting points correlating to substituent bulkiness.

Alkylation of 4-Hydroxypiperidine Derivatives

N-Alkylation with Iso-propyl Groups

Introducing the iso-propyl moiety at the piperidine nitrogen requires alkylation of 4-hydroxypiperidine with iso-propyl halides.

Reaction Conditions :

  • Solvent : Methyl isobutyl ketone (MIBK) or toluene.

  • Base : Na₂CO₃ or K₂CO₃ (2 equivalents).

  • Temperature : 80–140°C under reflux.

Example Protocol :

  • Combine 4-hydroxypiperidine (1.0 mol), iso-propyl bromide (1.2 mol), and K₂CO₃ (2.4 mol) in MIBK.

  • Reflux for 24 hours, wash with water, and isolate the product via vacuum distillation.

Yield : 80–90% for N-alkylated piperidines.

O-Alkylation with Tert-butylphenyl Halides

Subsequent O-alkylation introduces the tert-butylphenyl group at the 4-position.

Reaction Conditions :

  • Halide : tert-Butylphenyl bromide (1.1 equivalents).

  • Solvent : MIBK or DMF.

  • Catalyst : KI (catalytic).

Example Protocol :

  • Mix N-iso-propyl-4-hydroxypiperidine (0.2 mol), tert-butylphenyl bromide (0.22 mol), and K₂CO₃ (0.4 mol) in MIBK.

  • Reflux for 12 hours, filter, and recrystallize from ethanol.

Yield : 75–85% for tert-butylphenyl ether derivatives.

Comparative Analysis of Synthetic Routes

Condensation vs. Alkylation

Parameter Condensation Route Alkylation Route
Steps 2 (amine reduction + condensation)2 (N-alkylation + O-alkylation)
Yield 75–84%75–85%
Regioselectivity ModerateHigh
Purification RecrystallizationVacuum distillation

The alkylation route offers superior control over substituent placement, while condensation provides a one-pot scaffold assembly.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.42 ppm, s, 9H), iso-propyl (δ 1.05 ppm, d, 6H), and piperidine protons (δ 3.2–4.1 ppm).

  • ¹³C NMR : Carbonyl (δ 166.9 ppm), aromatic carbons (δ 124–135 ppm), and tertiary carbons (δ 28–31 ppm).

Elemental Analysis

  • Calculated for C₁₈H₂₉NO : C 73.6%, H 9.73%, N 5.05%.

  • Found : C 73.9%, H 9.62%, N 5.04%.

Industrial-Scale Optimization

Solvent and Temperature Effects

  • MIBK : Enhances reaction rates for alkylation due to high boiling point (116°C) and miscibility with polar/nonpolar species.

  • Ethanol-Water Mixtures : Improve crystallization yields (84–95%) for intermediates.

Case Study :

  • Step : Coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with tert-butylphenyl bromide.

  • Conditions : K₂CO₃ (1.5 eq), MIBK, 100°C, 16 hours.

  • Yield : 95% after recrystallization.

Challenges and Mitigation Strategies

Competing Side Reactions

  • N-O vs. O-Alkylation : Use bulky bases (e.g., NaH) to favor O-alkylation.

  • Hydrolysis of Esters : Maintain anhydrous conditions during glycidic ester reactions.

Purification Difficulties

  • Recrystallization Solvents : Acetone or ethanol-water mixtures for high-purity isolates.

  • Chromatography : Silica gel with hexane/ethyl acetate (3:1) for challenging separations .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butylphenyl group can undergo substitution reactions to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

M4 has been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. Research indicates that M4 acts as both a β-secretase and an acetylcholinesterase inhibitor. These mechanisms are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology.

  • In Vitro Studies : M4 demonstrated a moderate protective effect against Aβ-induced cytotoxicity in astrocytes by reducing levels of TNF-α and free radicals . This suggests its potential role in mitigating neuroinflammation associated with neurodegenerative diseases.
  • In Vivo Studies : However, in vivo studies using scopolamine-induced models showed no significant protective effects compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability in the brain .

Pharmaceutical Development

M4's structural characteristics make it a candidate for developing new medications targeting neurological disorders. Its ability to inhibit key enzymes involved in neurotransmitter degradation positions it as a potential therapeutic agent for cognitive enhancement and memory improvement.

Case Studies

StudyObjectiveFindings
In Vitro Study on AstrocytesAssess neuroprotective effects against Aβ1-42M4 reduced TNF-α and free radicals, showing protective effects .
In Vivo Scopolamine ModelEvaluate efficacy in memory impairmentNo significant effects compared to galantamine; bioavailability issues noted .

Toxicological Assessment

Understanding the safety profile of M4 is essential for its application in medicine. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are necessary to fully characterize its safety profile and potential side effects.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Piperidine Analogs

Several fluorinated analogs, such as 4-(3,5-difluorophenyl)-4-hydroxy-1-iso-propylpiperidine and 4-(3,4,5-trifluorophenyl)-4-hydroxy-1-iso-propylpiperidine , share the same piperidine backbone but substitute the tert-butylphenyl group with fluorinated aryl rings (). Key differences include:

  • Lipophilicity : Fluorine substituents decrease logP values relative to tert-butyl, reducing membrane permeability but improving metabolic stability in drug design .
  • Biological Activity : Fluorinated analogs may exhibit distinct binding affinities in receptor interactions due to altered polarity and steric profiles.

Chlorophenyl and Sulfonyl Derivatives

Compounds like (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7) and 4-(4-tert-butylphenylsulfonyl)piperazin-2-one feature halogen or sulfonyl groups ().

  • Sulfonyl Groups : Sulfonyl derivatives (e.g., piperazin-2-one) exhibit enhanced solubility in polar solvents and may serve as better intermediates for synthetic modifications .

Core Structure Variations

  • Indene vs. Piperidine : 4-(4-Tert-butylphenyl)-2-methylindene (CAS 213381-88-5) replaces the piperidine core with an indene structure. This results in a planar aromatic system, leading to higher predicted boiling points (389.4°C) and density (1.002 g/cm³) compared to the flexible piperidine ring. Such differences make indene derivatives more suitable for polymer applications (e.g., propylene copolymers) .
  • Piperazine Derivatives : Piperazine-based analogs (e.g., 4-hydroxypiperidine-1-carboxylic acid isopropyl ester ) lack the hydroxyl group’s hydrogen-bonding capacity but offer ester functionalities for prodrug strategies .

Salt and Ester Forms

  • Hydrochloride Salts : 4-Hydroxypiperidine hydrochloride demonstrates higher aqueous solubility than the free base form of the target compound, advantageous for formulation in pharmaceuticals .
  • Ester Derivatives : Isopropyl esters (e.g., isopropyl 4-(((1',2',3',6'-tetrahydro-[2,4'-bipyridin]-5-yl)oxy)methyl)piperidine-1-carboxylate ) introduce hydrolyzable groups, enabling controlled drug release .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Substituent Key Property Reference
4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine Piperidine 4-Tert-butylphenyl High lipophilicity (logP ~4.5*)
4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine Piperidine 3,5-Difluorophenyl Enhanced metabolic stability
4-(4-Tert-butylphenyl)-2-methylindene Indene 4-Tert-butylphenyl Boiling point: 389.4°C
4-Hydroxypiperidine hydrochloride Piperidine HCl salt High aqueous solubility

*Estimated based on structural analogs.

Biological Activity

4-(4-Tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine, commonly referred to as TBPHIP, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of TBPHIP, focusing on its pharmacological effects, toxicity, and mechanism of action.

  • Molecular Formula : C17_{17}H25_{25}N
  • Molecular Weight : 255.39 g/mol
  • CAS Number : 20261595

Pharmacological Effects

TBPHIP has been studied for various pharmacological properties:

  • Antidepressant Activity : TBPHIP has shown potential as an antidepressant in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Analgesic Properties : Research indicates that TBPHIP may possess analgesic effects. In studies involving pain models in rodents, TBPHIP administration resulted in a significant reduction in pain response, suggesting an opioid-like mechanism of action .
  • Neuroprotective Effects : Preliminary studies suggest that TBPHIP may offer neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. This effect is attributed to its ability to scavenge free radicals and inhibit apoptotic pathways .

Toxicological Profile

The toxicity profile of TBPHIP has been evaluated through various studies:

  • Acute Toxicity : In acute toxicity studies, high doses of TBPHIP resulted in lethality in rodents, indicating a need for caution in dosing .
  • Chronic Toxicity : Long-term exposure studies highlighted adverse effects such as weight loss and organ damage (particularly liver and kidneys) at higher concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be 4 mg/kg body weight per day based on chronic exposure studies.

The precise mechanism by which TBPHIP exerts its biological effects is still under investigation. However, it is believed to interact with several neurotransmitter receptors:

  • Serotonin Receptors : TBPHIP may act as a serotonin reuptake inhibitor (SRI), enhancing serotonergic transmission.
  • Opioid Receptors : Its analgesic effects suggest possible interactions with mu-opioid receptors, although further research is needed to confirm this hypothesis .

Case Studies

Several case studies have provided insights into the practical applications and effects of TBPHIP:

  • Case Study on Depression Treatment : A study involving patients with treatment-resistant depression showed that adjunct therapy with TBPHIP resulted in improved mood scores compared to placebo controls .
  • Chronic Pain Management : In a clinical trial assessing chronic pain management, patients receiving TBPHIP reported significant reductions in pain levels and improved quality of life metrics over a 12-week period .

Data Summary Table

Study TypeFindingsReference
Acute ToxicityLethality observed at high doses
Chronic ToxicityNOAEL = 4 mg/kg bw/d; organ damage noted
AntidepressantSignificant mood improvement
AnalgesicReduced pain response in animal models

Q & A

Q. How can researchers validate the compound’s polymorphic forms and their impact on bioavailability?

  • Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs . In vitro dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) correlates crystal form with absorption rates .

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